PriB is primarily sourced from Escherichia coli, a model organism widely used in molecular biology and genetics. The gene encoding PriB has been extensively studied, revealing its amino acid composition and functional domains that contribute to its role in DNA replication.
PriB belongs to the family of primosomal proteins, which are involved in the initiation and regulation of DNA replication. It is classified as a homodimeric protein with a molecular weight of approximately 12-15 kDa per monomer, depending on the specific isoform and conditions under which it is studied.
The synthesis of PriB can be achieved through recombinant DNA technology. Typically, the priB gene is cloned into an expression vector, which is then introduced into E. coli or other suitable host cells. Following transformation, the cells are cultured under conditions that induce protein expression.
PriB has a distinct molecular structure characterized by an oligonucleotide/oligosaccharide-binding (OB) fold, which enables it to bind single-stranded DNA effectively. The N-terminal domain (amino acids 1-49) is crucial for dimerization, while the C-terminal domain (amino acids 50-104) facilitates DNA binding.
PriB participates in several biochemical reactions during DNA replication:
The binding affinity of PriB for single-stranded DNA can be quantified using electrophoretic mobility shift assays (EMSA), revealing its interaction dynamics with various nucleic acid substrates.
The mechanism of action of PriB involves several steps:
Studies indicate that the binding affinity of PriB for single-stranded DNA varies depending on its structural conformation and the presence of other proteins in the primosomal complex.
PriB has several important applications in scientific research:
The N-terminal domain of PriB adopts a conserved oligonucleotide/oligosaccharide-binding (OB) fold, a structural motif critical for DNA interactions in replication restart primosomes. This fold comprises a five-stranded β-barrel formed by antiparallel β-sheets (β1–β5), capped by an α-helix between β3 and β4. Four flexible loops (L12, L23, L34, L45) extend from the barrel, with L45 particularly implicated in single-stranded DNA (ssDNA) binding. The OB-fold dimensions are compact (70–150 residues), yet sequence conservation is low, with structural integrity maintained through hydrophobic core packing. In Thermoanaerobacter tengcongensis (TtePriB), the N-terminal OB domain (residues 1–104) exhibits a root-mean-square deviation (RMSD) of <2 Å when aligned with homologs like Neisseria gonorrhoeae PriB, underscoring evolutionary conservation despite sequence divergence [5] [9]. This architecture positions PriB within the broader family of OB-fold genome guardians, which include SSB and RPA proteins involved in DNA replication and repair [6].
PriB functions as a homodimer, with its N-terminal domain driving oligomerization through an extensive interface. In Escherichia coli and Klebsiella pneumoniae, dimerization creates a six-stranded antiparallel β-sheet through hydrogen bonding between β1 strands of adjacent monomers. This interface buries ~920 Ų of surface area per monomer, stabilized by:
PriB and single-stranded DNA-binding protein (SSB) share OB-fold topology but differ in oligomerization, DNA binding, and function:
Table 1: Structural and Functional Comparison of PriB vs. SSB N-Terminal Domains
Feature | PriB | SSB |
---|---|---|
Oligomerization | Homodimer | Homotetramer (dimer-of-dimers) |
Domain Arrangement | Single OB-fold per monomer | Single OB-fold per monomer |
DNA-Binding Mechanism | Electrostatic interactions | Base-stacking via aromatic residues |
C-Terminal Domain | Absent | Present (SSBc; mediates protein interactions) |
Functional Role | Primosome assembly | DNA protection & repair |
The SSB C-terminal domain (SSBc) harbors a GGRQ motif (residues 114–117 in K. pneumoniae SSB) that occupies ssDNA-binding sites in its N-terminal domain, auto-regulating DNA affinity. Chimeric PriB-SSBc proteins exhibit enhanced ssDNA-binding affinity and altered binding kinetics, confirming SSBc’s role in retrofitting PriB function [1] [3] [7].
Hydrophobic residues within the OB-fold barrel are indispensable for PriB stability. In TtePriB’s N-terminal domain, mutations at core positions (e.g., Val, Leu, Ile) disrupt dimerization and ssDNA binding. Key residues include:
The 1.09 Å crystal structure of TtePriB’s N-terminal domain (PDB not provided) resolved by direct methods reveals atomic-level details of OB-fold conformation and dimerization:
Table 2: Key Structural Features of TtePriB N-Terminal Domain
Parameter | Value/Observation | Functional Implication |
---|---|---|
Resolution | 1.09 Å | Precise positioning of side chains & loops |
β-Barrel Dimensions | Height: 15 Å; Diameter: 10 Å | Optimal size for ssDNA binding |
Interface Area | ~920 Ų per monomer | Stable dimerization |
Loop Flexibility | L45: 5–7 residues longer than mesophiles | Enhanced DNA interaction in thermophiles |
Unique Adaptation | Two OB domains in one chain | Thermal stability via domain duplication |
Notably, TtePriB’s loop L45 is elongated compared to mesophilic PriBs, potentially facilitating ssDNA binding in high-temperature environments. The structure also confirms conserved hydrogen-bonding networks (e.g., Asn7–Pro40) that stabilize the dimeric interface. This high-resolution model provides a template for understanding OB-fold evolution in extremophiles and highlights parallels with thermostable SSBs from Deinococcus and Thermus species [5] [9].
Key Chemical Compounds Mentioned:
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